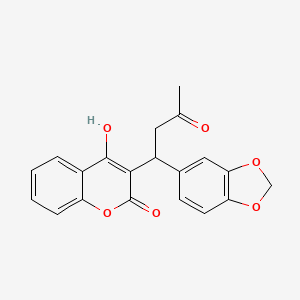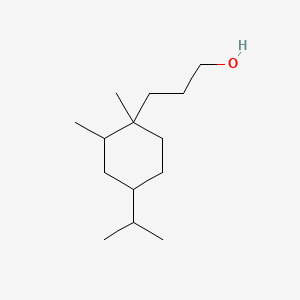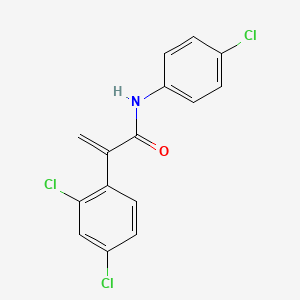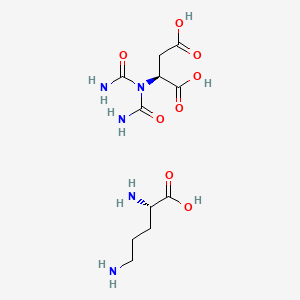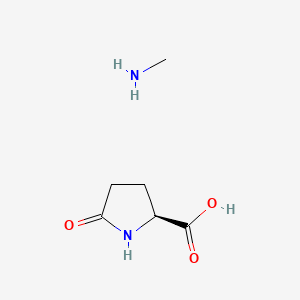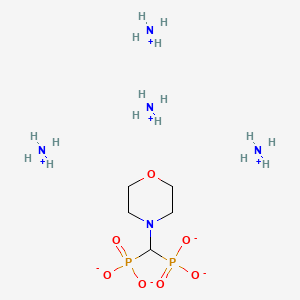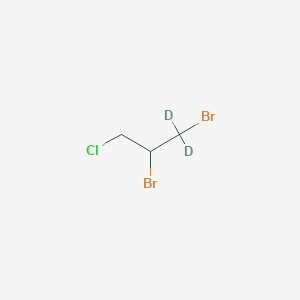
1,2-Dibromo-3-chloropropane-1,1-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-3-chloropropane-1,1-d2 is a deuterated analog of 1,2-Dibromo-3-chloropropane, an organic compound with the formula BrCH(CH2Br)(CH2Cl). It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, until its use was banned due to its harmful effects on human health .
准备方法
1,2-Dibromo-3-chloropropane-1,1-d2 can be synthesized through the addition of bromine to 3-chloropropene under normal pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation . Industrial production methods involve the use of bromine and 3-chloropropene, with the reaction typically catalyzed by copper(I) bromide or iron(II) bromide .
化学反应分析
1,2-Dibromo-3-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding brominated and chlorinated products.
Reduction: Can be reduced to form less brominated or chlorinated derivatives.
Substitution: Undergoes nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,2-Dibromo-3-chloropropane-1,1-d2 has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of tritium-labeled compounds.
Biology: Employed in studies involving DNA alkylation and the formation of DNA adducts.
Medicine: Investigated for its potential effects on cellular processes and its role in toxicology studies.
Industry: Utilized in the synthesis of flame-retardant materials and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1-d2 involves its ability to alkylate DNA, leading to the formation of DNA adducts. This process can interfere with DNA replication and transcription, ultimately causing cellular damage and mutations. The compound targets nucleophilic sites within the DNA molecule, particularly the N7 position of guanine .
相似化合物的比较
1,2-Dibromo-3-chloropropane-1,1-d2 can be compared with other similar compounds such as:
1,2-Dibromo-3-chloropropane: The non-deuterated analog, which has similar chemical properties but differs in isotopic composition.
1,2-Dibromoethane: Another brominated compound used as a fumigant, but with different reactivity and applications.
1,3-Dichloropropane: A chlorinated compound with similar structural features but different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can be advantageous in certain research applications, such as tracing and studying reaction mechanisms.
属性
CAS 编号 |
112821-99-5 |
|---|---|
分子式 |
C3H5Br2Cl |
分子量 |
238.34 g/mol |
IUPAC 名称 |
1,2-dibromo-3-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2 |
InChI 键 |
WBEJYOJJBDISQU-DICFDUPASA-N |
手性 SMILES |
[2H]C([2H])(C(CCl)Br)Br |
规范 SMILES |
C(C(CBr)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


